

Commercial Sourcing and Applications of 13-Hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 13-hydroxyhexadecanoyl-CoA

Cat. No.: B15547972

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the commercial availability of **13-hydroxyhexadecanoyl-CoA**, along with comprehensive application notes and experimental protocols for its use in research and drug development.

Commercial Availability

13-Hydroxyhexadecanoyl-CoA is a specialized biochemical available from a limited number of commercial suppliers. Researchers can obtain this compound from the following source:

Supplier	Catalog Number	Available Quantities	Notes
MedChemExpress	HY-CE00835	50 mg, 100 mg, 250 mg	Available for research purposes. A quotation is required to purchase.

Note: The availability and catalog information from other major biochemical suppliers were investigated; however, as of the latest search, **13-hydroxyhexadecanoyl-CoA** was not explicitly listed in their online catalogs. It is advisable to contact suppliers directly for custom synthesis inquiries.

Applications

13-Hydroxyhexadecanoyl-CoA is a long-chain hydroxy fatty acyl-CoA. While specific literature on this exact molecule is sparse, its structural features suggest its involvement in several key metabolic pathways. Long-chain acyl-CoAs are crucial intermediates in lipid metabolism and cellular signaling.^{[1][2]} Potential applications for **13-hydroxyhexadecanoyl-CoA** in a research setting include:

- Enzyme Substrate Studies: It can be used as a substrate to investigate the activity and specificity of enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases, hydratases, and elongases.^[3]
- Metabolic Pathway Analysis: As a potential intermediate in fatty acid β -oxidation or elongation, it can be used as a standard in metabolomic studies to trace and quantify metabolic fluxes.^{[4][5]}
- Drug Discovery: It may serve as a target or modulator for enzymes in lipid metabolic pathways, which are of interest in diseases like diabetes, obesity, and cardiovascular disorders.
- Biophysical Studies: Its interaction with acyl-CoA binding proteins (ACBPs) and other lipid-binding proteins can be investigated to understand the intracellular transport and buffering of fatty acyl-CoAs.^[2]

Experimental Protocols

Handling and Storage

Long-chain unsaturated fatty acyl-CoAs are susceptible to hydrolysis and oxidation. Proper handling and storage are critical to maintain their integrity.

- Storage: Store the solid compound at -20°C. For long-term storage, -80°C is recommended.
- Handling: When preparing to use the compound, allow the vial to warm to room temperature before opening to prevent condensation.^[6] Use glass or Teflon-lined containers and minimize exposure to air and moisture.^[6]

Preparation of Stock Solutions

Due to the amphipathic nature of long-chain acyl-CoAs, preparing stable aqueous solutions can be challenging.

- Recommended Solvent: A mixture of dimethyl sulfoxide (DMSO) and water can be used to prepare stock solutions.[\[7\]](#)
- Alternative Protocol (for immediate use):
 - Accurately weigh the desired amount of **13-hydroxyhexadecanoyl-CoA**.
 - Dissolve in a small amount of a suitable organic solvent such as ethanol.[\[8\]](#)
 - For cell-based assays, this ethanolic stock can be complexed with fatty acid-free bovine serum albumin (BSA) in the culture medium.[\[9\]](#)[\[10\]](#)
 - It is highly recommended to prepare fresh solutions for each experiment to ensure stability and activity.[\[7\]](#)

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Instrumentation:

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer capable of selected reaction monitoring (SRM).

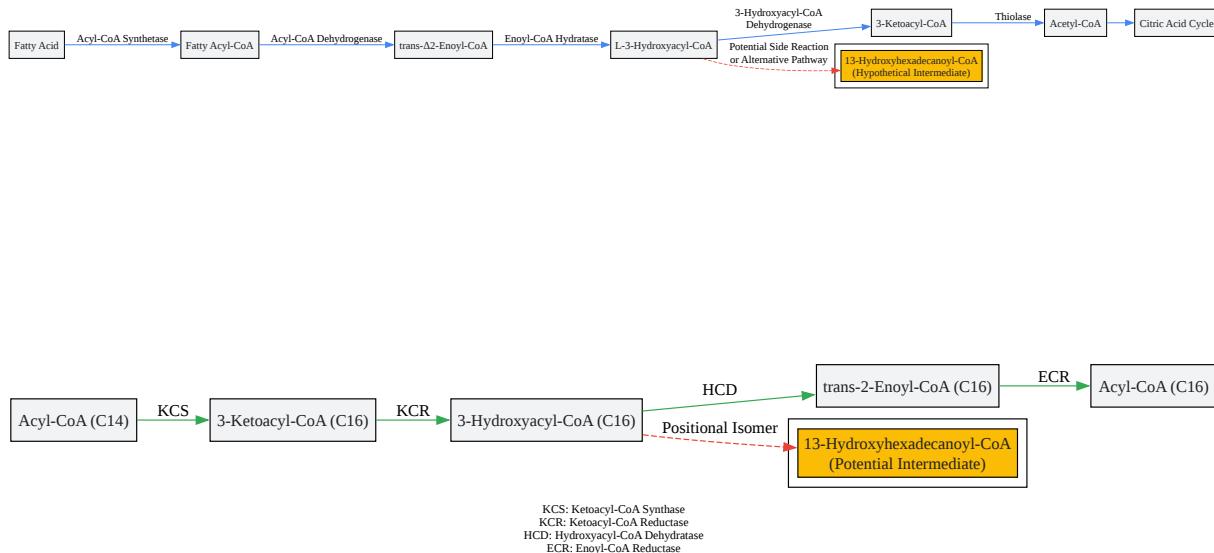
Materials:

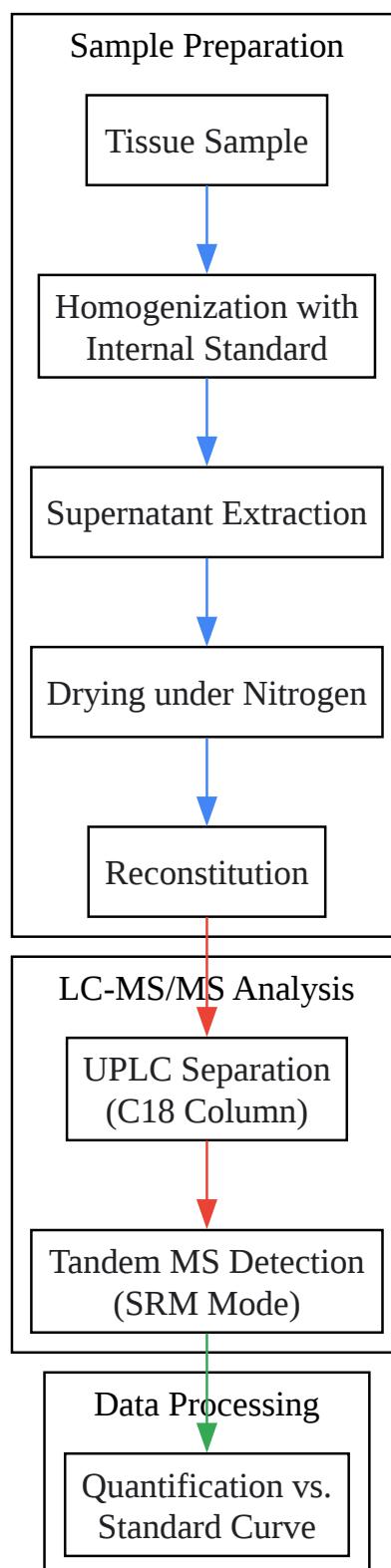
- LC Column: A C18 reversed-phase column.
- Mobile Phase A: Ammonium hydroxide in water (pH 10.5).[\[11\]](#)[\[14\]](#)

- Mobile Phase B: Acetonitrile.
- Internal Standard: A structurally similar, odd-chain or stable isotope-labeled acyl-CoA (e.g., heptadecanoyl-CoA).[15]

Sample Preparation (from biological tissues):[15]

- Homogenize approximately 40 mg of frozen tissue in a solution of 100 mM potassium phosphate (pH 4.9) and an organic solvent mixture (e.g., acetonitrile:isopropanol:methanol).
- Include the internal standard in the homogenization buffer.
- Centrifuge the homogenate and collect the supernatant.
- Dry the supernatant under a stream of nitrogen.
- Reconstitute the dried extract in a methanol:water (1:1, v/v) solution for analysis.


LC-MS/MS Method:


- Gradient Elution: Use a gradient of mobile phase A and B to separate the acyl-CoAs.
- Ionization: Positive electrospray ionization (ESI) is typically used.[11][15]
- MS/MS Detection: Monitor the specific precursor-to-product ion transition for **13-hydroxyhexadecanoyl-CoA**. For most long-chain acyl-CoAs, a characteristic neutral loss of 507 Da is observed.[11][14][16] The specific m/z transitions will need to be determined by direct infusion of the standard.

Parameter	Value
Column	C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 μ m
Mobile Phase A	10 mM Ammonium Hydroxide in Water
Mobile Phase B	Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Ionization Mode	Positive ESI
Scan Type	Selected Reaction Monitoring (SRM)

Signaling and Metabolic Pathways

The following diagrams illustrate the potential involvement of **13-hydroxyhexadecanoyl-CoA** in fatty acid metabolism.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The very-long-chain hydroxy fatty acyl-CoA dehydratase PASTICCINO2 is essential and limiting for plant development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 6. avantiresearch.com [avantiresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets | EurekAlert! [eurekalert.org]
- 9. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Commercial Sourcing and Applications of 13-Hydroxyhexadecanoyl-CoA]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15547972#commercial-sources-of-13-hydroxyhexadecanoyl-coa>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com